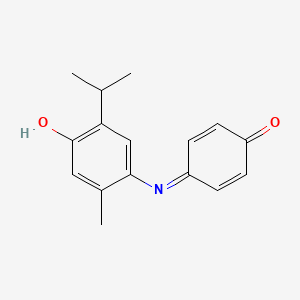
Thymolindophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymolindophenol is a chemical compound known for its distinctive properties and applications in various scientific fields. It is a derivative of thymol, a monoterpene phenol found in thyme oil, and indophenol, a synthetic dye. This compound is often used as an indicator in redox titrations due to its ability to change color based on the oxidation state of the solution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymolindophenol can be synthesized through a series of chemical reactions involving thymol and indophenol. The process typically involves the nitration of thymol to produce nitrothymol, followed by a reduction step to convert nitrothymol to aminothymol. The aminothymol is then coupled with indophenol under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: Thymolindophenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which is the basis for its use as a redox indicator.
Reduction: The compound can be reduced back to its original state after oxidation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution Reactions: Various reagents, including halogens and acids, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of oxidized derivatives, while reduction leads to the regeneration of the original compound.
Wissenschaftliche Forschungsanwendungen
Thymolindophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in titrations to determine the concentration of oxidizing or reducing agents.
Biology: Employed in biochemical assays to study redox reactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments, as well as in quality control processes in various manufacturing sectors.
Wirkmechanismus
The mechanism of action of thymolindophenol involves its ability to undergo reversible redox reactions. The compound changes color based on its oxidation state, which is influenced by the presence of oxidizing or reducing agents. This property makes it an effective indicator in various chemical and biochemical assays. The molecular targets and pathways involved in its action include electron transfer processes and interactions with reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Thymolindophenol can be compared with other similar compounds, such as:
Thymol Blue: Another redox indicator with similar properties but different color change ranges.
Indophenol Blue: A synthetic dye used in similar applications but with distinct chemical properties.
Methylene Blue: A redox indicator and dye with broader applications in medicine and biology.
Uniqueness: this compound is unique due to its specific color change properties and its ability to act as both an oxidizing and reducing agent. This versatility makes it valuable in a wide range of scientific and industrial applications.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can effectively utilize this compound in their work.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H17NO2/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12/h4-10,19H,1-3H3 |
InChI-Schlüssel |
VMALKKWZDTZFCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


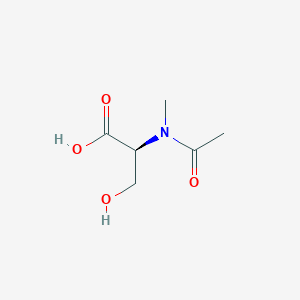
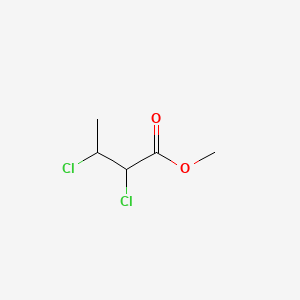

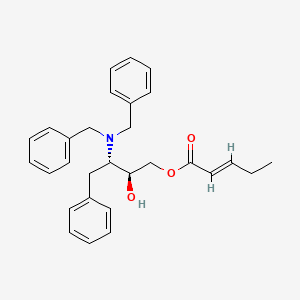
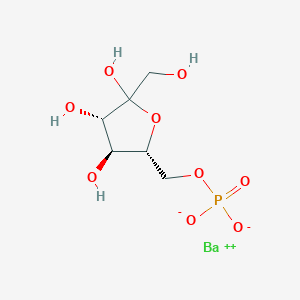
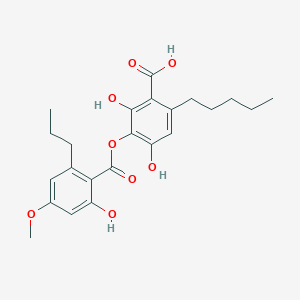
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
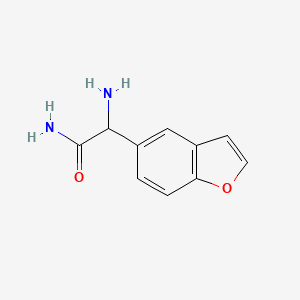
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
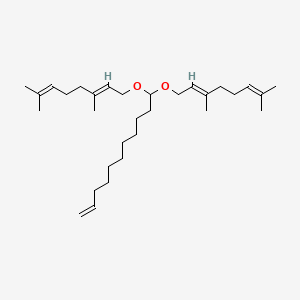
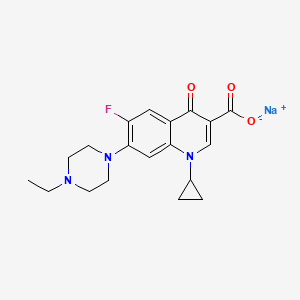
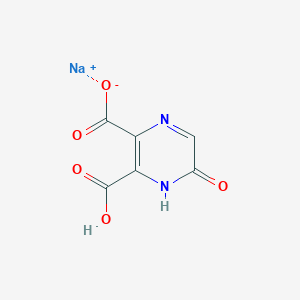
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)

